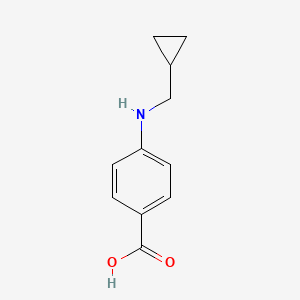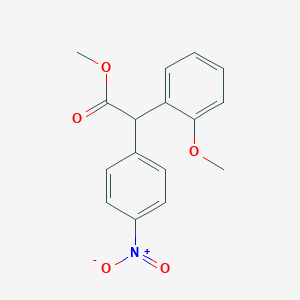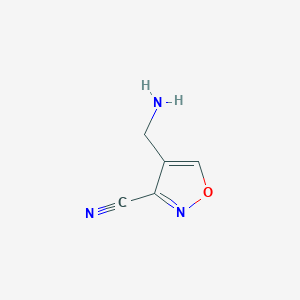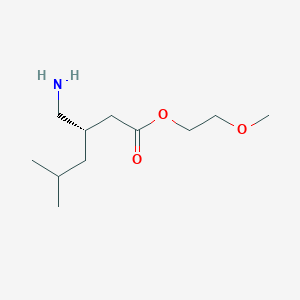![molecular formula C10H11Cl2NO4S2 B15092732 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid involves several steps. The synthetic route typically starts with the preparation of the 2,5-dichlorothiophene moiety, which is then sulfonylated and subsequently reacted with piperidine-3-carboxylic acid under specific conditions .
Chemical Reactions Analysis
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the thiophene ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a reference standard in pharmaceutical testing, helping to ensure the accuracy and reliability of analytical methods.
Industry: While not widely used in industrial applications, it is valuable in research and development settings for the creation of new materials and compounds
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid: This compound has a similar structure but different substituents on the thiophene ring, leading to variations in its chemical properties and reactivity.
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid: This compound differs in the position of the carboxylic acid group, which can affect its interactions and applications
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11Cl2NO4S2 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)sulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11Cl2NO4S2/c11-8-4-7(9(12)18-8)19(16,17)13-3-1-2-6(5-13)10(14)15/h4,6H,1-3,5H2,(H,14,15) |
InChI Key |
ZAVLSGJNCZPQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(SC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane](/img/structure/B15092688.png)

![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)

![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)



![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
